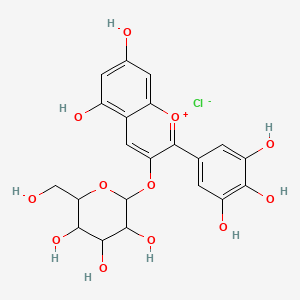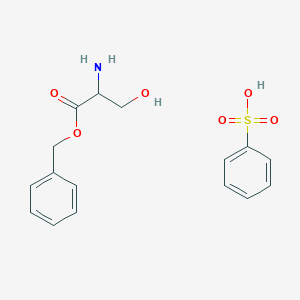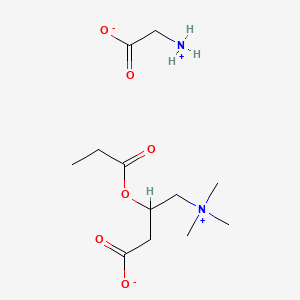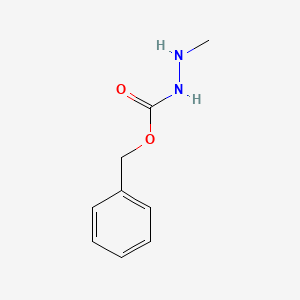
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose is a synthetic derivative of glucose. It is characterized by the presence of an isopropylidene group at the 1,2 positions and a benzoyloxy group at the 3 position. This compound is often used as a protected form of glucose in various chemical reactions due to its stability and reactivity .
Métodos De Preparación
The synthesis of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The isopropylidene group is introduced by reacting glucose with acetone in the presence of an acid catalyst. The benzoyloxy group is then added through esterification with benzoyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Análisis De Reacciones Químicas
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycosides.
Biology: The compound serves as a protected form of glucose, facilitating studies on carbohydrate metabolism and enzyme interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose involves its role as a protected glucose derivative. The isopropylidene and benzoyloxy groups protect the glucose molecule from unwanted reactions, allowing selective modifications at specific positions. This protection is crucial for the synthesis of complex molecules and for studying specific biochemical pathways .
Comparación Con Compuestos Similares
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose can be compared with other protected glucose derivatives such as:
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected glucose derivative with isopropylidene groups at the 1,2 and 5,6 positions.
3,6-dideoxy-3,6-imino-1,2-o-isopropylidene-α-d-glucofuranose: A compound used as an intermediate for the synthesis of hydroxylated pyrrolidines.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and modifications that are not possible with other derivatives.
Propiedades
Fórmula molecular |
C16H18O5 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
phenyl 5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-4-11-12(13-15(19-11)21-16(2,3)20-13)14(17)18-10-8-6-5-7-9-10/h4-9,11-13,15H,1H2,2-3H3 |
Clave InChI |
QXLXWUIPTLQVRE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)

![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)


![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)
